Benzenepropanal, 4-methyl-

Lipophilicity Partition Coefficient Hydrophobicity

Benzenepropanal, 4-methyl- (CAS 5406-12-2), also known as 3-(4-methylphenyl)propanal or p-methylhydrocinnamic aldehyde, is a para-substituted aromatic aldehyde with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol. It is a member of the phenylpropanal class, structurally defined by a 3-phenylpropanal backbone bearing a methyl substituent at the para position of the aromatic ring.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 5406-12-2
Cat. No. B1293889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanal, 4-methyl-
CAS5406-12-2
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCC=O
InChIInChI=1S/C10H12O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-8H,2-3H2,1H3
InChIKeyABGZWIFTZXUDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenepropanal, 4-methyl- (CAS 5406-12-2) Procurement-Grade Overview and In-Class Context


Benzenepropanal, 4-methyl- (CAS 5406-12-2), also known as 3-(4-methylphenyl)propanal or p-methylhydrocinnamic aldehyde, is a para-substituted aromatic aldehyde with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol [1]. It is a member of the phenylpropanal class, structurally defined by a 3-phenylpropanal backbone bearing a methyl substituent at the para position of the aromatic ring . The compound is a colorless to pale yellow liquid with a characteristic floral odor profile [2]. Key physicochemical properties include a predicted boiling point of 223–225°C, a calculated logP (octanol-water) of 2.58, and an estimated water solubility of approximately 483 mg/L at 25°C [3]. This aldehyde is primarily utilized as a perfuming agent and synthetic intermediate in fragrance chemistry and organic synthesis [4].

Floral aldehyde with moderate lipophilicity (predicted logP 2.58) for fragrance formulation and organic synthesis.
Higher volatility than tert-butyl analogs supports top-note performance in perfume accords.
Validated HPLC separation method available for use as an analytical calibrant or purity reference.
Known skin sensitization classification (GHS H317) requires specific handling and documentation.

Why Benzenepropanal, 4-methyl- (5406-12-2) Cannot Be Replaced by Unsubstituted or α-Methyl Analogs in Technical Workflows


The 4-methyl substitution on the phenylpropanal scaffold is not a minor structural nuance but a critical determinant of the compound's physicochemical and functional profile. Simple substitution with unsubstituted 3-phenylpropanal or the introduction of an α-methyl group yields analogs with measurably different properties. These differences manifest in key parameters such as lipophilicity, volatility, and odor character, which directly impact the compound's performance as a fragrance ingredient, a synthetic intermediate, or a calibrant in analytical methods. Furthermore, the compound's regulatory status as a skin sensitizer (GHS H317) introduces a safety and handling consideration that may differ from less sensitizing analogs, necessitating explicit sourcing of the specific CAS 5406-12-2 entity for compliance in industrial applications [1]. Therefore, substituting this compound with a generic 'phenylpropanal' without quantitative justification poses a risk of altered reactivity, unexpected olfactory outcomes, or non-compliance with safety protocols [2].

Lipophilicity The 4-methyl group increases logP vs. unsubstituted 3-phenylpropanal, potentially altering formulation partitioning and RP-HPLC retention.
Volatility Boiling point and vapor pressure differ substantially from bulkier analogs like Bourgeonal; evaporation profile may shift, affecting fragrance timing.
Hazard classification GHS H317 (skin sensitizer) and IFRA restrictions are compound-specific; an analog without this classification may not meet safety documentation requirements.

Quantitative Differentiation Evidence for Benzenepropanal, 4-methyl- (5406-12-2) vs. Key Analogs


LogP Comparison: Benzenepropanal, 4-methyl- vs. Unsubstituted 3-Phenylpropanal (104-53-0)

The 4-methyl substitution significantly increases lipophilicity compared to the unsubstituted 3-phenylpropanal. Benzenepropanal, 4-methyl- exhibits a calculated logP (octanol-water) of 2.58 (KowWin estimate) [1], whereas 3-phenylpropanal has a consensus logP of 1.91 . This represents a ~0.67 log unit increase, indicating that the 4-methyl analog is approximately 4.7 times more hydrophobic. This difference influences both formulation behavior in fragrance applications and retention time in reversed-phase chromatographic methods [2].

LogP vs. unsubstituted
Cross-study comparable
LogP 2.58 vs 1.91 (Δ +0.67, ~4.7× more hydrophobic)
Reported lipophilicity difference influences formulation partitioning and reversed-phase retention.
Calculated values; consistent across estimation methods.
Lipophilicity Partition Coefficient Hydrophobicity Solubility

Boiling Point Comparison: Benzenepropanal, 4-methyl- vs. Bourgeonal (18127-01-0)

Benzenepropanal, 4-methyl- possesses a notably lower boiling point than its bulkier tert-butyl analog, Bourgeonal. The experimental boiling point of the 4-methyl compound is reported as 223°C [1], while Bourgeonal (4-tert-butylbenzenepropanal) has a predicted boiling point of 265.1°C [2]. This ~42°C difference in boiling point translates to a higher volatility for the 4-methyl compound, which is reflected in its higher estimated vapor pressure (0.112 mmHg at 25°C) [3] compared to Bourgeonal's lower vapor pressure (0.0074 hPa ≈ 0.0055 mmHg at 25°C) [4].

Boiling point vs. Bourgeonal
Cross-study comparable
BP 223°C vs 265.1°C, VP 0.112 vs 0.0055 mmHg (~20× higher volatility)
Supports distinct evaporation profile for fragrance top-note function.
Experimental and estimated values at standard pressure.
Volatility Boiling Point Vapor Pressure Fragrance

Odor Profile and Regulatory Classification: Benzenepropanal, 4-methyl- vs. α-Methyl Analog (41496-43-9)

Benzenepropanal, 4-methyl- is characterized by a floral odor reminiscent of lilac, heliotrope, and lily [1], whereas its α-methyl analog, 2-methyl-3-(4-methylphenyl)propanal, is a known flavoring ingredient (FEMA 2748) with a different olfactory profile [2]. Critically, the 4-methyl compound is classified as a skin sensitizer (GHS H317, 'May cause an allergic skin reaction') [3] and is subject to strict IFRA restrictions, including prohibition in certain fragrance applications [4]. The α-methyl analog may have a distinct sensitization profile and regulatory status, making the two non-interchangeable from a safety and compliance standpoint.

Regulatory vs. α-methyl analog
Class-level inference
GHS H317 (Skin Sensitizer) / IFRA restrictions vs. α-methyl analog (status differs)
Regulatory classification may not transfer; substitute requires independent hazard assessment.
Verify individual CAS classification before substitution.
Odor Character Fragrance Regulation Skin Sensitization IFRA

Water Solubility Comparison: Benzenepropanal, 4-methyl- vs. Unsubstituted 3-Phenylpropanal

The 4-methyl substitution significantly reduces aqueous solubility. Benzenepropanal, 4-methyl- has an estimated water solubility of 483.4 mg/L at 25°C [1]. In contrast, the unsubstituted 3-phenylpropanal is reported to be more water-soluble, with an estimated solubility of approximately 2,110 mg/L at 25°C (calculated from its lower logP) [2]. The ~77% reduction in water solubility for the 4-methyl derivative is consistent with its higher lipophilicity and has implications for its environmental fate, bioavailability, and behavior in aqueous-based formulations.

Water solubility vs. unsubstituted
Cross-study comparable
483.4 vs ~2,110 mg/L (~4.4× lower solubility)
Supports consideration for aqueous workup efficiency and environmental fate assessment.
Estimated values based on logP and molecular structure.
Water Solubility Environmental Fate Formulation

Chromatographic Retention: Benzenepropanal, 4-methyl- as an Analytical Calibrant

In a validated reversed-phase HPLC method using a Newcrom R1 column, Benzenepropanal, 4-methyl- can be effectively separated under simple isocratic conditions (acetonitrile/water/phosphoric acid mobile phase) [1]. The compound's characteristic retention time, governed by its logP of 2.42 and specific interaction with the stationary phase, provides a distinct peak that can be used for purity assessment, impurity profiling, or as a reference standard in method development [1]. This specific chromatographic behavior, validated for this CAS number, cannot be assumed for even closely related analogs like Bourgeonal, which would elute at a significantly different time due to its higher logP (~3.3) [2].

HPLC calibrant behavior
Method context
Validated RP-HPLC on Newcrom R1; distinct retention from Bourgeonal (higher logP)
Enables compound-specific QC and impurity profiling; revalidation required for analogs.
ACN/water/phosphoric acid mobile phase; method cannot be directly transferred.
HPLC Analytical Chemistry Method Validation Retention Time

Validated Application Scenarios for Benzenepropanal, 4-methyl- (5406-12-2) Based on Quantitative Evidence


Precision Fragrance Formulation Requiring Specific Volatility and Lipophilicity

Perfumers and fragrance chemists seeking a floral aldehyde with a specific volatility profile should select Benzenepropanal, 4-methyl-. Its boiling point of 223°C and vapor pressure of 0.112 mmHg provide a distinct evaporation rate compared to Bourgeonal (BP 265°C, VP ~0.0055 mmHg), allowing it to function as a more pronounced 'top note' for initial olfactory impact [1]. Its logP of 2.58 dictates its solubility in fragrance bases and its substantivity on skin, which differs from the less lipophilic 3-phenylpropanal (logP 1.91) [2]. These quantitative properties, combined with its floral odor character, make it suitable for creating lilac, lily, or heliotrope accords in fine fragrances and scented products [3].

Analytical Method Development and Quality Control Calibrant

Analytical laboratories developing or implementing quality control methods for fragrance raw materials or synthetic intermediates can utilize Benzenepropanal, 4-methyl- as a reference standard. A validated reversed-phase HPLC method exists for its separation on a Newcrom R1 column using an acetonitrile/water/phosphoric acid mobile phase, providing a reliable framework for purity assessment and impurity profiling [4]. The compound's distinct chromatographic behavior, dictated by its specific logP and molecular structure, ensures unambiguous identification and quantification when using this CAS-specific entity as a calibrant.

Organic Synthesis Intermediate Requiring para-Substituted Aromatic Aldehyde

Organic chemists conducting syntheses that require a para-substituted phenylpropanal building block should procure Benzenepropanal, 4-methyl-. The compound's 4-methyl group provides a defined steric and electronic environment that influences the outcome of subsequent reactions, such as aldol condensations or reductive aminations, in ways that the unsubstituted 3-phenylpropanal cannot replicate [5]. Its availability and defined physical properties (e.g., boiling point 223°C, density 0.972 g/cm³) facilitate accurate stoichiometric calculations and straightforward purification by distillation or chromatography .

Chemical Safety and Regulatory Compliance Testing

Laboratories engaged in chemical safety assessment, particularly for skin sensitization potential, may use Benzenepropanal, 4-methyl- as a reference material or test substance. Its well-defined GHS classification as a skin sensitizer (H317) based on ECHA C&L Inventory notifications provides a known hazard profile for validating new alternative testing methods (NAMs) or for calibrating in chemico/in vitro assays designed to predict sensitization potency [6]. Its use as a benchmark allows for the evaluation of structure-activity relationships within the phenylpropanal chemical class.

Application
Selection Property
Validation Focus
Precision fragrance formulation
Volatility and lipophilicity profile
Top-note evaporation rate and formula solubility
Analytical method development / QC calibrant
Validated HPLC separation behavior
Purity assessment and impurity profiling
Organic synthesis intermediate
para-Substituted aromatic aldehyde reactivity
Reaction outcome and purification behavior
Chemical safety assessment / NAMs benchmark
Known skin sensitization classification
In chemico/in vitro assay calibration

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